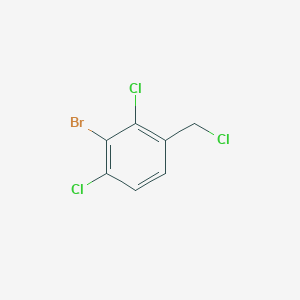
3-((1-Methylazetidin-3-yl)oxy)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((1-Methylazetidin-3-yl)oxy)pyrrolidine: is a spiro heterocyclic compound, characterized by having two rings sharing the same atom—the quaternary spiro carbon. It falls into the class of spiro-azetidin-2-one derivatives. The inherent rigidity of spirocyclic compounds makes them intriguing for medicinal chemistry due to their promising biological activity .
Preparation Methods
Synthetic Routes:: Several synthetic approaches exist for constructing spiro-azetidin-2-one derivatives. One common method involves the formation of the azetidin-2-one ring, which has yielded life-saving antibiotics like penicillin and cephalosporins. The β-lactam ring, found in these compounds, serves as a versatile building block for synthesizing amino acids, alkaloids, and other biologically active entities .
Chemical Reactions Analysis
Reactivity:: The compound likely undergoes various chemical reactions, including oxidation, reduction, and substitution. detailed studies on its reactivity are scarce.
Common Reagents and Conditions::
Major Products:: The major products formed from reactions with 3-((1-Methylazetidin-3-yl)oxy)pyrrolidine would depend on the specific reaction type and conditions. Further research is needed to elucidate these products.
Scientific Research Applications
Chemistry:: Researchers explore the compound’s potential as a building block for novel molecules due to its spirocyclic nature.
Biology and Medicine:: While direct applications are limited, spiro heterocycles often exhibit diverse biological and pharmacological activities. Further studies may uncover its therapeutic potential.
Industry:: The compound’s industrial applications remain an area of interest, especially in drug discovery and materials science.
Mechanism of Action
The precise mechanism by which 3-((1-Methylazetidin-3-yl)oxy)pyrrolidine exerts its effects remains unknown. Investigating its molecular targets and pathways is crucial for understanding its biological activity.
Comparison with Similar Compounds
Uniqueness::
3-((1-Methylazetidin-3-yl)oxy)pyrrolidine: stands out due to its spirocyclic structure and potential applications. Its distinct features set it apart from other compounds.
Similar Compounds:: While no direct analogs are mentioned, exploring related spiro heterocycles could provide valuable insights.
Properties
Molecular Formula |
C8H16N2O |
|---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
3-(1-methylazetidin-3-yl)oxypyrrolidine |
InChI |
InChI=1S/C8H16N2O/c1-10-5-8(6-10)11-7-2-3-9-4-7/h7-9H,2-6H2,1H3 |
InChI Key |
WFBBZZZNRKUUBO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C1)OC2CCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(3AR,6S,6aR)-6-((R)-1-((tert-butyldimethylsilyl)oxy)ethyl)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-one](/img/structure/B12976301.png)
![Methyl 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxylate](/img/structure/B12976307.png)







![1-(Pyrrolo[2,1-f][1,2,4]triazin-7-yl)propan-2-amine](/img/structure/B12976344.png)
